molecular formula C14H17NO5S B5715114 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid

4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid

Katalognummer B5715114
Molekulargewicht: 311.36 g/mol
InChI-Schlüssel: MVSVKQDQWLWOPC-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid, also known as ETC-1002, is a novel small molecule drug candidate that has been developed for the treatment of cardiovascular diseases. It has shown promising results in preclinical and clinical studies, and has the potential to become a new therapy for patients with high cholesterol levels and other related conditions.

Wirkmechanismus

The mechanism of action of 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid involves the inhibition of ATP citrate lyase, an enzyme that plays a key role in the synthesis of cholesterol and fatty acids in the liver. By inhibiting this enzyme, 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid reduces the production of LDL cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. It also activates AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates lipid and glucose metabolism, and has anti-inflammatory and antioxidant properties that may help prevent the progression of atherosclerosis.
Biochemical and physiological effects:
4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid has been shown to reduce LDL cholesterol levels by up to 30% in clinical trials, without affecting HDL cholesterol levels or causing significant side effects. It also has anti-inflammatory and antioxidant properties that may help prevent the progression of atherosclerosis and other related conditions. In addition, it has been shown to improve glucose metabolism and insulin sensitivity, and may have potential benefits for patients with type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid for lab experiments is its specificity for ATP citrate lyase, which makes it a useful tool for studying the role of this enzyme in cholesterol and fatty acid synthesis. It is also relatively easy to synthesize and has low toxicity, which makes it suitable for in vitro and in vivo studies. However, its mechanism of action is complex and involves multiple pathways, which may make it difficult to isolate its effects in some experiments.

Zukünftige Richtungen

There are several potential future directions for research on 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid. One area of interest is its potential use in combination with other drugs for the treatment of cardiovascular diseases. It may also have potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Further studies are needed to elucidate its mechanism of action and to determine optimal dosing and administration strategies. In addition, more research is needed to assess its long-term safety and efficacy in larger patient populations.

Synthesemethoden

The synthesis of 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid involves a multi-step process that starts with the reaction of 2-acetylthiophene with ethyl bromoacetate to form ethyl 3-(2-acetylthiophen-3-yl)propanoate. This compound is then treated with methylmagnesium bromide and subsequently hydrolyzed to obtain the intermediate 3-(2-acetylthiophen-3-yl)propanoic acid. The final step involves the reaction of this intermediate with ethyl chloroformate and ammonia to yield 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid.

Wissenschaftliche Forschungsanwendungen

4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cardiovascular diseases such as hypercholesterolemia, atherosclerosis, and coronary artery disease. It has been shown to reduce LDL cholesterol levels by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids in the liver. It also has anti-inflammatory and antioxidant properties that may help prevent the progression of atherosclerosis and other related conditions.

Eigenschaften

IUPAC Name

(E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-4-9-8(3)21-13(12(9)14(19)20-5-2)15-10(16)6-7-11(17)18/h6-7H,4-5H2,1-3H3,(H,15,16)(H,17,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSVKQDQWLWOPC-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.